1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core linked to a piperazine moiety and a substituted phenoxy group. Its structure includes a 3-fluorophenyl group on the triazole ring and a 2-methoxyphenoxyethyl ketone side chain. The compound’s ChemSpider ID (if available) and molecular formula can be derived from analogs (e.g., 920227-74-3 in ), but exact data for this variant require further experimental characterization.
Properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O3/c1-33-18-7-2-3-8-19(18)34-14-20(32)29-9-11-30(12-10-29)22-21-23(26-15-25-22)31(28-27-21)17-6-4-5-16(24)13-17/h2-8,13,15H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKBACOBHVXGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a novel synthetic molecule that has attracted attention for its potential biological activities. It features a complex structure that includes a triazolopyrimidine core, a piperazine ring, and a methoxyphenoxy group. This article reviews the biological activity of this compound based on diverse research findings and explores its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C26H22FN7O |
| Molecular Weight | 455.49 g/mol |
| CAS Number | Not available |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The triazolopyrimidine core may facilitate binding to enzymes or receptors involved in critical signaling pathways. Preliminary studies suggest that it may modulate the activity of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolopyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit PARP activity effectively:
- Inhibition of PARP : The compound inhibited PARP1 activity in human breast cancer cells (MCF-7), leading to increased cleavage of PARP1 and enhanced phosphorylation of H2AX, which is indicative of DNA damage response activation .
- IC50 Values : The IC50 value for the tested compounds was found to be comparable to established PARP inhibitors like Olaparib, suggesting potential for therapeutic use in oncology .
Antimicrobial Activity
Compounds containing the triazole moiety have also been evaluated for their antimicrobial properties. Research indicates that such compounds can exhibit antibacterial effects against various pathogens:
- Activity Against Bacteria : Studies have reported that similar triazole derivatives show effectiveness against Escherichia coli and Pseudomonas aeruginosa, highlighting their potential as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of triazolopyrimidine derivatives have also been explored:
- Cytokine Modulation : Compounds with similar structures have been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Case Studies and Research Findings
Several case studies highlight the efficacy of triazolopyrimidine derivatives:
- Study on Breast Cancer Cells : In vitro studies demonstrated that treatment with the compound led to significant apoptosis in MCF-7 cells, correlating with increased caspase activity .
- Antimicrobial Testing : A series of tests confirmed that compounds structurally related to the target compound inhibited bacterial growth effectively at varying concentrations .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the triazolo-pyrimidine framework. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Notably, compounds that incorporate the triazole moiety have been identified as potent inhibitors of c-Met kinases, which play a crucial role in cancer progression.
Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological conditions. Research indicates that similar triazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for disorders such as Huntington's disease and depression. The modulation of Janus-family kinases has also been explored as a pathway for treatment.
Antimicrobial Activity
The presence of fluorinated phenyl groups in the compound has been associated with enhanced antimicrobial properties. Studies have shown that triazole-containing compounds exhibit significant activity against various bacterial strains, making them candidates for further development as antimicrobial agents.
Synthesis Pathways
The synthesis of 1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone typically involves multiple steps:
-
Synthesis of Triazole-Pyrimidine Core :
- The initial step involves the formation of the triazolo-pyrimidine structure through cyclization reactions involving appropriate precursors.
-
Piperazine Substitution :
- Subsequent reactions introduce the piperazine moiety via nucleophilic substitution methods.
-
Final Modification :
- The final step involves attaching the methoxyphenoxy group to complete the synthesis.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Savolitinib : A derivative that has progressed to clinical trials for treating metastatic non-small cell lung cancer and renal cell carcinoma. Its development underscores the therapeutic promise of triazole-based compounds in oncology .
- Preclinical Studies : Various preclinical studies have demonstrated the ability of triazolo-pyrimidines to inhibit tumor growth in xenograft models, providing a foundation for future clinical applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound’s closest analogs differ in substituents on the phenyl and phenoxy groups. Below is a comparative analysis based on available evidence:
Functional Implications
The 2-methoxyphenoxy group offers steric hindrance and hydrogen-bonding capacity, contrasting with the 4-methylphenoxy group in , which lacks directional polarity.
Solubility and Bioavailability :
- The methoxy group in the target compound may improve aqueous solubility relative to methyl or trifluoromethyl substituents .
- The trifluoromethyl group in ’s analog increases hydrophobicity, favoring blood-brain barrier penetration but risking solubility challenges.
Metabolic Stability: Fluorine atoms (in the target compound and ) resist oxidative metabolism, extending half-life compared to non-halogenated analogs.
Research Findings and Limitations
Pharmacological Data Gaps
- No experimental IC₅₀, kinase selectivity, or toxicity data are available in the provided evidence. Further studies are required to validate theoretical predictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
